molecular formula C6H5BrFNO B1415577 2-Bromo-5-fluoro-4-hydroxyaniline CAS No. 1805106-67-5

2-Bromo-5-fluoro-4-hydroxyaniline

Cat. No. B1415577
CAS RN: 1805106-67-5
M. Wt: 206.01 g/mol
InChI Key: MVBUQTROQXOMLZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-hydroxyaniline is a chemical compound with the molecular formula C6H5BrFNO . It is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the catalytic bromination of 2-fluoroaniline . Other methods involve palladium-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, fluorine, and hydroxyaniline functional groups .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be used to synthesize ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole . It can also be used in the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.01 . It has a melting point of 43-47 °C .

Scientific Research Applications

Synthesis and Biological Activities

One of the primary applications of "2-Bromo-5-fluoro-4-hydroxyaniline" and its derivatives is in the synthesis of new organic compounds with potential biological activities. For example, Abdel‐Wadood et al. (2014) demonstrated the use of 2‐Bromo‐4‐fluoroaniline as a building block in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds were screened for their biological activities against various pathogenic bacterial and fungal strains, with most showing significant broad antibacterial activity against both gram-positive and gram-negative bacteria, and some displaying remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Antiviral Properties

In the realm of antiviral research, compounds synthesized from "this compound" have been explored for their antiviral properties. Haverkamp et al. (2021) discussed the synthesis of D-like and L-like 6'-fluoro-3-deazaneplanocin and its 3-bromo derivative, showing significant anti-filoviral properties, including activity against Ebola and Marburg viruses, as well as measles and norovirus, illustrating the potential of derivatives in antiviral drug discovery (Haverkamp et al., 2021).

Safety and Hazards

2-Bromo-5-fluoro-4-hydroxyaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluoro-4-hydroxyaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For example, it has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that modulates cellular processes such as the release of pro-inflammatory cytokines . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of p38α mitogen-activated protein kinase, which plays a crucial role in the cellular response to stress and inflammation . This modulation can lead to changes in the expression of genes involved in inflammatory responses and other cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with p38α mitogen-activated protein kinase involves binding to the ATP-binding site, preventing the phosphorylation of downstream targets . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and other signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and changes in cellular processes. At very high doses, the compound may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular functions . It is important to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with various binding proteins that influence its localization and accumulation. The distribution of the compound within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects

properties

IUPAC Name

4-amino-5-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBUQTROQXOMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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